

# Application of Lactulose as a Non-Caloric Sweetener in Functional Food Research

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## Compound of Interest

Compound Name: Lactulose

Cat. No.: B7791142

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction:

**Lactulose**, a synthetic disaccharide composed of galactose and fructose, presents a compelling profile for use as a functional, non-caloric sweetener in food research and development.[1][2] Unlike traditional sugars, **lactulose** is not hydrolyzed by human digestive enzymes in the small intestine, and thus passes largely unabsorbed into the colon.[3][4] There, it is selectively fermented by beneficial gut bacteria, exerting a prebiotic effect.[5][6] This unique metabolic fate underpins its low caloric value and its ability to modulate the gut microbiota, making it an attractive ingredient for functional foods aimed at improving gut health. These application notes provide an overview of **lactulose**'s properties, its effects on the gut microbiome, and detailed protocols for its evaluation in a research setting.

## Data Presentation: Quantitative Properties of Lactulose

The following tables summarize the key quantitative data for **lactulose**, facilitating its comparison with traditional sweeteners and its application in functional food formulations.

Table 1: Physicochemical and Sensory Properties of **Lactulose**

Property	Value	References
Relative Sweetness (to Sucrose)	48-62%	<a href="#">[1]</a> <a href="#">[7]</a>
Caloric Value	Approximately 2 kcal/g (due to colonic fermentation)	<a href="#">[8]</a>
Glycemic Index	Near zero; does not significantly raise blood glucose	<a href="#">[9]</a> <a href="#">[10]</a>
Solubility	High	<a href="#">[1]</a>
Aftertaste	None reported	<a href="#">[1]</a>

Note on Caloric Value: While **lactulose** is not digested in the small intestine, its fermentation by colonic bacteria yields short-chain fatty acids (SCFAs) which can be absorbed and utilized for energy, contributing a small caloric load.[\[11\]](#) Some sources state 15 ml of **lactulose** solution contains approximately 10.2 kcal.[\[8\]](#) Ingestion of **lactulose** does not cause weight gain.[\[3\]](#)

Table 2: Summary of Prebiotic Effects of **Lactulose** on Gut Microbiota

Effect	Dosage	Key Findings	References
Increased Bifidobacterium and Lactobacillus	Low doses (e.g., 1-10 g/day )	Significant increase in the abundance of these beneficial genera.	<a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Stimulation of Other Beneficial Bacteria	Not specified	Promotes the growth of Collinsella and Lactococcus.	<a href="#">[13]</a>
Increased SCFA Production	2-5 g/day (in vitro)	Dose-dependent increase in total SCFAs, particularly acetate and butyrate.	<a href="#">[12]</a> <a href="#">[15]</a>
Reduced Pathogenic Bacteria	Low doses	Inhibition of potentially pathogenic bacteria such as certain clostridia and Desulfovibrionaceae.	<a href="#">[12]</a> <a href="#">[16]</a>
Increased Gut Microbiota Diversity	Not specified	Enhanced $\alpha$ -diversity of the gut microbiota in animal models.	<a href="#">[16]</a> <a href="#">[17]</a>
Reduced Fecal pH	4 g/day	A significant reduction in fecal pH was observed.	<a href="#">[12]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the functional properties of **lactulose**.

### Protocol 1: In Vitro Fermentation of Lactulose by Human Fecal Microbiota

This protocol is designed to assess the prebiotic potential of **lactulose** by measuring its impact on the composition and metabolic activity of the human gut microbiota in a controlled laboratory setting.

### 1. Materials and Reagents:

- Fresh human fecal samples from healthy donors (screened for recent antibiotic use).
- Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
- **Lactulose** powder (food or pharmaceutical grade).
- Anaerobic chamber or jars with gas-generating systems.
- pH meter.
- Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis.
- DNA extraction kits for microbial DNA.
- Reagents and equipment for 16S rRNA gene sequencing.

### 2. Fecal Slurry Preparation:

- Within 2 hours of collection, homogenize fresh fecal samples (e.g., 1:5 w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
- Filter the slurry through sterile gauze to remove large particulate matter.

### 3. In Vitro Fermentation:

- Prepare anaerobic fermentation medium and dispense into sterile culture tubes or a batch fermenter.
- Add **lactulose** to the experimental tubes to achieve the desired final concentration (e.g., 1% w/v). A control group with no added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.

- Inoculate the media with the prepared fecal slurry (e.g., 5-10% v/v).
- Incubate anaerobically at 37°C for 24-48 hours.

#### 4. Sample Analysis:

- pH Measurement: At the end of the fermentation, measure the pH of the culture medium. A drop in pH is indicative of acid production from fermentation.
- SCFA Analysis:
  - Centrifuge a sample of the fermentation broth.
  - Acidify the supernatant and extract SCFAs using a suitable solvent (e.g., diethyl ether).
  - Analyze the extracted SCFAs by GC-MS.
- Microbiota Composition Analysis:
  - Pellet the bacteria from a sample of the fermentation broth by centrifugation.
  - Extract total microbial DNA using a commercial kit.
  - Amplify the V3-V4 region of the 16S rRNA gene using PCR.
  - Perform high-throughput sequencing of the amplicons.
  - Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, DADA2) to determine changes in microbial community composition and diversity.

## Protocol 2: Randomized Controlled Trial to Assess the In Vivo Effects of Lactulose

This protocol outlines a study to evaluate the effects of a **lactulose**-sweetened functional food on gut microbiota and metabolic health in human subjects.

#### 1. Study Design:

- A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Healthy adults or a target population (e.g., individuals with mild constipation or metabolic syndrome).
- Intervention: A functional food product (e.g., a beverage or yogurt) sweetened with **lactulose** (e.g., 10 g/day ).
- Placebo: The same functional food product sweetened with a non-prebiotic sweetener with a similar taste profile.
- Duration: 4-week intervention period.

## 2. Outcome Measures:

- Primary Outcome: Change in the relative abundance of Bifidobacterium in fecal samples from baseline to the end of the intervention.
- Secondary Outcomes:
  - Changes in overall gut microbiota composition and diversity (assessed by 16S rRNA or shotgun metagenomic sequencing).
  - Changes in fecal SCFA concentrations.
  - Gastrointestinal tolerance (assessed via daily questionnaires on bloating, flatulence, and abdominal comfort).
  - Bowel habits (stool frequency and consistency using the Bristol Stool Form Scale).
  - Markers of metabolic health (e.g., fasting blood glucose, insulin, and lipid profile).

## 3. Study Procedure:

- Screening and Baseline Visit: Assess eligibility, obtain informed consent, and collect baseline data including blood and fecal samples, and dietary information.

- Randomization and Intervention: Randomly assign participants to either the **lactulose** or placebo group. Instruct them to consume the study product daily for 4 weeks and maintain their usual diet and lifestyle.
- Follow-up: Conduct weekly check-ins to monitor compliance and adverse events.
- End of Intervention Visit: Repeat the baseline measurements, including the collection of blood and fecal samples.

#### 4. Laboratory Analysis:

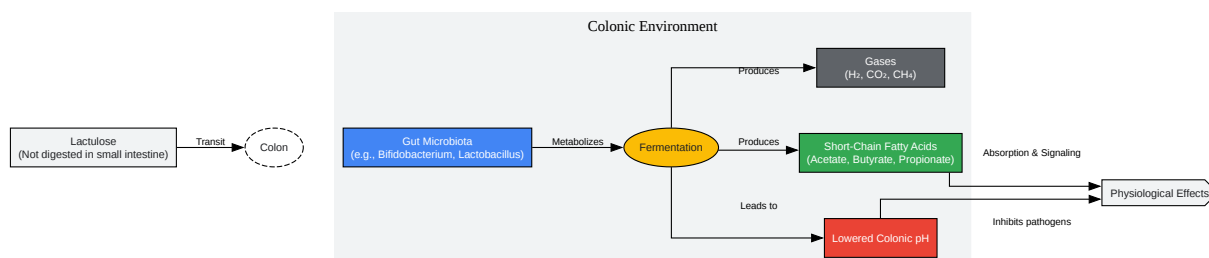
- Fecal Samples: Analyze for microbiota composition and SCFA concentrations as described in Protocol 1.
- Blood Samples: Analyze for fasting glucose, insulin, and other relevant metabolic markers using standard clinical laboratory methods.

#### 5. Statistical Analysis:

- Compare the changes in outcome measures from baseline to the end of the study between the **lactulose** and placebo groups using appropriate statistical tests (e.g., ANCOVA, mixed-effects models).

## Visualizations: Pathways and Workflows

### Metabolic Pathway of Lactulose in the Colon



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Caption: Metabolic fate of **lactulose** in the human colon.

## Experimental Workflow for Evaluating Lactulose's Prebiotic Effects





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Caption: Workflow for functional food research on **lactulose**.

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